N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a thiazole core fused with an oxadiazole moiety and a 4-methoxyphenyl substituent. This structural architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-16(28-20(21-12)23-18(25)14-6-4-3-5-7-14)19-22-17(24-27-19)13-8-10-15(26-2)11-9-13/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
JXNAKUJHTKVRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with a methoxyphenyl group and benzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is C22H20N4O4S with a molecular weight of approximately 436.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, the oxadiazole moiety is known for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making them potential candidates for chemotherapeutic agents .
Neuroprotective Effects
Research indicates that compounds containing the thiazole and oxadiazole rings may possess neuroprotective properties. A study highlighted the potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease by targeting tau protein aggregation . The ability to modulate tau pathology presents a promising avenue for developing treatments for tauopathies.
Antimicrobial Properties
The thiazole and oxadiazole derivatives have been investigated for their antimicrobial activity. Evidence suggests that these compounds can inhibit the growth of various bacterial strains, thus holding potential as new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several thiazole and oxadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells with IC50 values comparable to established chemotherapeutics .
Study 2: Neuroprotection in Alzheimer's Models
In an experimental model of Alzheimer's disease, a derivative of this compound was administered to assess its neuroprotective effects. Results showed a significant reduction in tau hyperphosphorylation and improved cognitive function in treated animals compared to controls . This highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.
Study 3: Antimicrobial Activity Assessment
A series of tests were conducted to evaluate the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the structure enhanced antibacterial activity significantly . This opens pathways for developing new antimicrobial agents based on similar scaffolds.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous benzamide derivatives with variations in heterocyclic cores, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Selected Compounds
Spectral and Physicochemical Properties
IR Spectroscopy :
- The target compound’s oxadiazole and amide groups would exhibit characteristic C=O stretches (~1600–1680 cm⁻¹) and C=N vibrations (~1500–1600 cm⁻¹), similar to compounds 6 and 8a .
- In contrast, triazole-thione derivatives (e.g., compounds 7–9 in ) lack C=O absorption bands due to tautomerism, showing C=S stretches (~1247–1255 cm⁻¹) .
NMR Spectroscopy :
- The 4-methoxyphenyl group in the target compound would display distinct aromatic proton signals (~6.8–7.5 ppm) and a methoxy singlet (~3.8 ppm), analogous to the 4-fluorophenyl signals in compound 9b () .
- Thiadiazole derivatives (e.g., 8a–d) show downfield-shifted protons due to electron-withdrawing effects of the thiadiazole ring .
Melting Points :
- Compounds with rigid heterocyclic cores (e.g., 8a with a pyridine-thiadiazole system) exhibit higher melting points (290°C) compared to flexible acryloyl derivatives (4g, 200°C) .
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including an oxadiazole ring, thiazole moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 450.5 g/mol. The presence of these moieties suggests significant interactions with biological targets.
Research indicates that the compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors can lead to changes in cell signaling and gene expression.
- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole and oxadiazole derivatives. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value indicating significant activity against human glioblastoma cells (U251) and melanoma cells (WM793) .
- Mechanism Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : In vitro tests have indicated effectiveness against several bacterial strains comparable to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly enhances antimicrobial activity, as seen in derivatives of thiazole .
Anticonvulsant Activity
Research into related thiazole compounds has highlighted their potential as anticonvulsants:
- Protective Effects : Some derivatives exhibited protective effects against seizures in animal models, indicating a possible pathway for therapeutic use in epilepsy .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of thiazole derivatives demonstrated that compounds similar to this compound showed potent anticancer activity with IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the phenyl group significantly improved activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
